(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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Overview
Description
(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, a tolyl group, and a chlorophenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the reaction of 5-amino-1H-pyrazole with p-tolyl and 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group and the pyrazole ring play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
Uniqueness
(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
618091-13-7 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[5-amino-1-(4-methylphenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-6-8-12(9-7-11)21-17(19)14(10-20-21)16(22)13-4-2-3-5-15(13)18/h2-10H,19H2,1H3 |
InChI Key |
AAWAKNAHUCPYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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